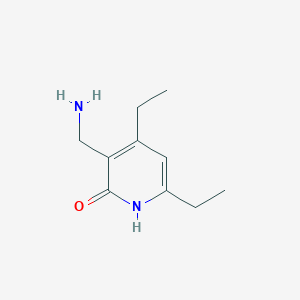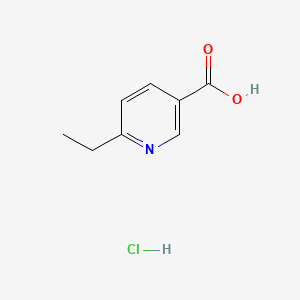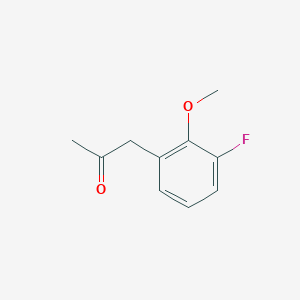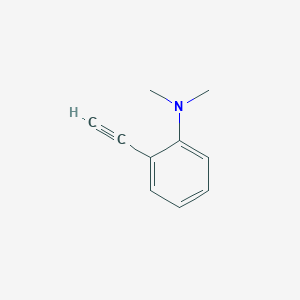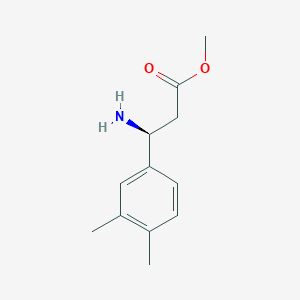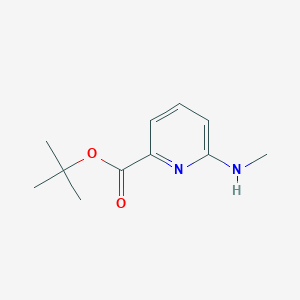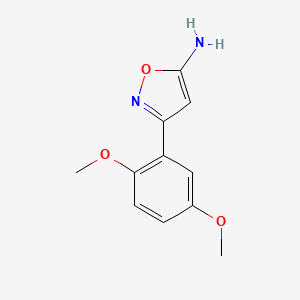
3-(2,5-Dimethoxyphenyl)-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)isoxazol-5-amine typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further oxidized to obtain the desired compound . Another method involves the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and provide high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Reaction with electrophiles to introduce substituents at specific positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . Conditions often involve mild temperatures and the use of bases or acids to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminoisoxazole: A structural isomer with similar biological activities.
5-Aminoisoxazole: Another isomer with distinct properties and applications.
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Compounds with antifungal activities.
Uniqueness
3-(2,5-Dimethoxyphenyl)isoxazol-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor and its diverse applications in various fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-(2,5-dimethoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O3/c1-14-7-3-4-10(15-2)8(5-7)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 |
Clé InChI |
JMPTYAWSBVJOAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




